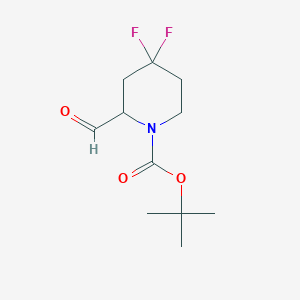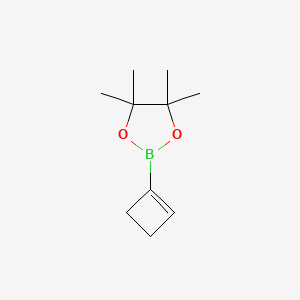
2-(Cyclobuten-1-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Cyclobuten-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic acid derivative characterized by its unique structure, which includes a cyclobutenyl group attached to a tetramethyl-dioxaborolane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Cyclobuten-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of cyclobutenyl halides with boronic acids or boronic esters under suitable conditions. One common method is the Miyaura borylation reaction, which uses palladium catalysts and suitable ligands to facilitate the coupling of cyclobutenyl halides with boronic acids.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry techniques to ensure high efficiency and purity. The use of automated systems and optimized reaction conditions can help achieve large-scale synthesis with minimal waste and high reproducibility.
Análisis De Reacciones Químicas
Types of Reactions: 2-(Cyclobuten-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can undergo various chemical reactions, including:
Oxidation: The boronic acid moiety can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can be performed to convert the boronic acid to boronic esters or borohydrides.
Substitution: The cyclobutenyl group can participate in substitution reactions, such as Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and metal catalysts like palladium or platinum.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Palladium catalysts, such as Pd(PPh3)4, and suitable bases like potassium carbonate are often employed.
Major Products Formed:
Boronic Esters: Formed through oxidation reactions.
Borates: Resulting from further oxidation of boronic esters.
Cross-Coupled Products: Resulting from Suzuki-Miyaura cross-coupling reactions.
Aplicaciones Científicas De Investigación
2-(Cyclobuten-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound's unique structure makes it useful in the development of advanced materials with specific properties.
Medicinal Chemistry: It is used in the design and synthesis of new drug candidates, particularly in the development of boron-based drugs.
Mecanismo De Acción
The mechanism by which 2-(Cyclobuten-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects involves its ability to form stable boronic esters and borates, which can act as intermediates in various chemical reactions. The molecular targets and pathways involved depend on the specific application, but generally, the compound interacts with organic substrates to facilitate the formation of new chemical bonds.
Comparación Con Compuestos Similares
Boronic Acids: Similar in structure but lack the cyclobutenyl group.
Boronic Esters: Derivatives of boronic acids with different substituents.
Dioxaborolanes: Other dioxaborolane derivatives with different substituents.
Uniqueness: 2-(Cyclobuten-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its cyclobutenyl group, which imparts distinct reactivity and stability compared to other boronic acid derivatives. This makes it particularly useful in specific synthetic applications where the cyclobutenyl group can participate in unique chemical transformations.
Propiedades
IUPAC Name |
2-(cyclobuten-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17BO2/c1-9(2)10(3,4)13-11(12-9)8-6-5-7-8/h6H,5,7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLTZEZDNMMMYFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17BO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
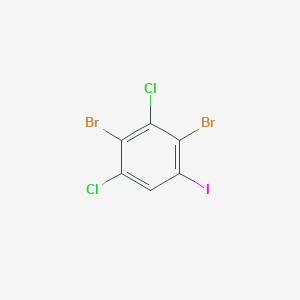

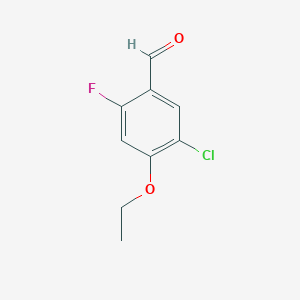
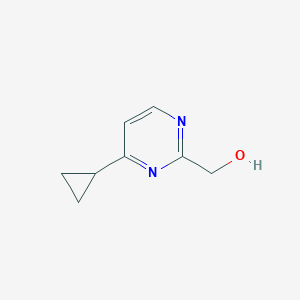
![tert-butyl N-{[(3R)-1-(5-Bromo-2-chloropyrimidin-4-yl)piperidin-3-yl]methyl}carbamate](/img/structure/B15362329.png)
![[(3aS,4R,6aR)-2,2-dimethyl-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]dioxol-4-yl]methoxy-tert-butyl-diphenylsilane](/img/structure/B15362331.png)
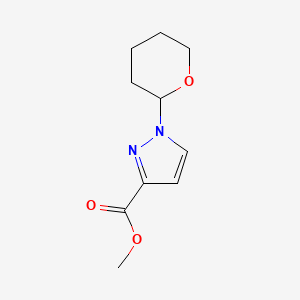
![5-Ethyl-2,2-dimethyl-5-{[(prop-2-en-1-yl)oxy]methyl}-1,3-dioxane](/img/structure/B15362352.png)
![5,5-Difluoro-4,6-dihydropyrrolo[1,2-b]pyrazol-2-amine](/img/structure/B15362353.png)
![5-(trifluoromethyl)-2-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-one](/img/structure/B15362367.png)
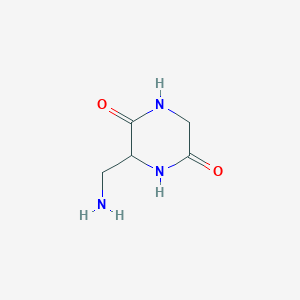
![[(1S,2S)-2-aminocyclobutyl]methanol;hydrochloride](/img/structure/B15362370.png)
